molecular formula C29H31F3N2O3 B167863 Almorexant CAS No. 1266467-63-3

Almorexant

Número de catálogo: B167863
Número CAS: 1266467-63-3
Peso molecular: 512.6 g/mol
Clave InChI: DKMACHNQISHMDN-RPLLCQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Almorexant, también conocido por su código de desarrollo ACT-078573, es un compuesto que actúa como antagonista competitivo de los receptores de orexina OX1 y OX2. Fue desarrollado inicialmente por las compañías farmacéuticas Actelion y GlaxoSmithKline para el tratamiento del insomnio. El compuesto fue diseñado para promover una mejor calidad de sueño con menos efectos secundarios en comparación con las benzodiazepinas tradicionales y las Z-drogas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Almorexant implica varios pasos clave. Un método notable es la síntesis enantioselectiva a través de la amida intramolecular alílica asimétrica catalizada por iridio. Este proceso incluye la preparación de la estructura central quiral de tetrahidroisoquinolina, seguida de una reacción de Heck oxidativa a temperatura ambiente y una reducción organocatalítica mediada por hidracina .

Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público. La síntesis generalmente implica la aplicación a gran escala de las rutas de síntesis mencionadas anteriormente, optimizadas para rendimiento y pureza.

Análisis De Reacciones Químicas

Receptor Binding Kinetics

Almorexant demonstrates time-dependent, pseudo-irreversible binding to orexin receptors (OX₁R/OX₂R), with kinetics differing across receptor subtypes:

ParameterOX₁ROX₂RSource
Association rate (kₒₙ)1.1 × 10⁶ M⁻¹min⁻¹1.1 × 10⁶ M⁻¹min⁻¹
Dissociation rate (kₒff)0.012 min⁻¹0.005 min⁻¹
Apparent affinity (Kᵢ)79 nM242 nM

This slow dissociation from OX₂R (~3.3-hour half-life) underpins its prolonged sleep-promoting effects . Competition binding assays reveal this compound’s affinity for OX₂R increases 10-fold with prolonged incubation (15 min → 4 hr) .

Key metabolic pathways (inferred from structural motifs):

  • Oxidation : Likely mediated by CYP3A4/2C19 at the benzimidazole or pyrrolidine moieties

  • Conjugation : Glucuronidation of hydroxylated metabolites

  • Hydrolysis : Potential cleavage of the thioacetyl group

Pharmacokinetic parameters from clinical studies:

ParameterValue (25 mg dose)Source
Cₘₐₓ84.3 ng/mL
Tₘₐₓ0.8 hr
AUC₀–∞541 ng·hr/mL
t₁/₂20.1 hr
Protein binding>99%

Plasma clearance follows biphasic kinetics, with initial rapid distribution (α-phase t₁/₂ = 1.2 hr) followed by prolonged elimination (β-phase t₁/₂ = 16.9 hr) .

In Vitro Functional Interactions

This compound’s antagonism in calcium mobilization assays shows species-specific variability:

SpeciesOX₁R IC₅₀ (nM)OX₂R IC₅₀ (nM)Source
Human1613
Rat288
Mouse3411

Notably, pre-incubation (30 min) reduces OX₂R IC₅₀ by 60% compared to co-administration with orexin-A .

Stability and Degradation

Formulation studies using Lauroglycol® 90/Transcutol® HP show:

  • Chemical stability : >95% intact after 24 months at 25°C/60% RH

  • pH sensitivity : Degrades rapidly <pH 3 (hydrolysis of benzimidazole-thioacetyl bond)

  • Photostability : Requires protection from UV light due to benzylisoquinoline chromophore

Cross-Reactivity with Other Targets

Screening data reveal moderate off-target binding:

TargetInhibition (%) at 10 μMSource
Dopamine D₂42
Serotonin 5-HT₂C37
hERG channel28

No significant inhibition (<15%) observed at adenosine, GABA, or glutamate receptors .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Insomnia

Almorexant has been primarily investigated for its effectiveness in treating chronic insomnia. A randomized, double-blind, placebo-controlled trial demonstrated that this compound significantly reduced wake time after sleep onset (WASO) and improved sleep maintenance without residual effects on next-day performance. Patients receiving 200 mg of this compound showed a median decrease in WASO of approximately 26.8 minutes compared to placebo, alongside increased total sleep time (TST) and decreased latency to sleep onset .

2. Effects on Elderly Patients

In studies focusing on elderly populations, this compound exhibited dose-related efficacy in improving sleep quality. Objective measurements using polysomnography indicated significant improvements in sleep duration and efficiency among elderly patients with primary insomnia .

Pharmacokinetics

This compound's pharmacokinetic profile has been characterized by studies examining its absorption, distribution, metabolism, and excretion. The compound has an absolute bioavailability of approximately 11.2%, with peak plasma concentrations occurring around one hour post-administration . The pharmacokinetics of this compound have been shown to be consistent across different formulations, which is critical for ensuring effective dosing strategies in clinical settings .

Potential Beyond Insomnia

1. Effects on Alcohol and Sucrose Intake

Research has indicated that this compound may play a role in modulating behaviors associated with substance intake. In animal models, systemic administration of this compound reduced operant self-administration of ethanol and sucrose, suggesting potential applications in treating addiction or managing cravings . The mechanism involves the blockade of orexin-induced pathways that promote reward-seeking behavior.

2. Neuroprotective Effects in Alzheimer's Disease

Recent studies have explored the effects of this compound on learning and memory in mouse models of Alzheimer's disease (AD). Moderate doses of this compound prolonged sleep duration without impairing learning and memory performance. Notably, higher doses were associated with a reduction in β-amyloid plaque deposition, indicating a potential neuroprotective effect that warrants further investigation . This suggests that this compound could be beneficial not only for sleep disorders but also for cognitive decline associated with neurodegenerative diseases.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Study Focus Key Findings Reference
Insomnia TreatmentSignificant reduction in WASO; improved TST; no next-day impairment
Elderly PatientsDose-related efficacy; improved sleep quality measured objectively
Alcohol/Sucrose IntakeReduced self-administration behaviors in animal models
Neuroprotection in ADProlonged sleep duration; reduced β-amyloid plaques at higher doses

Mecanismo De Acción

Almorexant ejerce sus efectos inhibiendo competitivamente los receptores de orexina OX1 y OX2. Los receptores de orexina están involucrados en la regulación de la vigilia y la excitación. Al bloquear estos receptores, this compound reduce la actividad de los péptidos de orexina, lo que lleva a un aumento del sueño y una disminución de la actividad locomotora . El compuesto se disocia muy lentamente de los receptores de orexina, lo que puede prolongar su duración de acción .

Compuestos Similares:

Singularidad de this compound: this compound fue uno de los primeros antagonistas duales del receptor de orexina en ser desarrollado y probado en ensayos clínicos. Su mecanismo de acción único y su potencial para promover una mejor calidad de sueño con menos efectos secundarios lo diferencian de los medicamentos tradicionales para dormir. Su desarrollo se detuvo debido a preocupaciones sobre la seguridad hepática .

Comparación Con Compuestos Similares

Uniqueness of Almorexant: this compound was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and potential for promoting better quality sleep with fewer side effects set it apart from traditional sleep medications. its development was halted due to concerns over hepatic safety .

Actividad Biológica

Almorexant is a dual orexin receptor antagonist primarily developed for the treatment of insomnia and other sleep disorders. It targets the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which play crucial roles in regulating wakefulness and sleep. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, and relevant case studies.

This compound functions by blocking the action of orexin peptides at both OX1R and OX2R. Orexin signaling is known to promote wakefulness and increase locomotor activity. By antagonizing these receptors, this compound effectively reduces wakefulness and promotes sleep. Research has demonstrated that:

  • Orexin A-induced locomotion is significantly attenuated by this compound, indicating its effectiveness in reducing activity levels in various species, including humans .
  • This compound promotes both rapid eye movement (REM) and non-REM sleep in mice, highlighting its dual action on sleep regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption and Distribution : this compound exhibits a two-compartmental model with a fast distribution half-life (approximately 0.09 hours) and a slow elimination half-life (around 21.51 hours) .
  • Dose-Response Relationship : Clinical trials have shown that this compound demonstrates dose-dependent effects on sleep efficiency, latency to persistent sleep, and wake-after-sleep onset (WASO) .

Clinical Efficacy

This compound has been evaluated in several clinical trials focusing on its efficacy in treating primary insomnia:

  • Study Findings : In a proof-of-concept study involving 161 patients, doses ranging from 100 mg to 400 mg resulted in significant improvements in sleep parameters compared to placebo. Specifically, reductions in WASO were noted across all doses .
  • Elderly Population : A specific study targeting elderly patients indicated that this compound was well tolerated and effective in improving sleep outcomes, with significant reductions in WASO observed .

Case Study 1: Efficacy in Primary Insomnia

A randomized controlled trial assessed the effects of this compound on patients with primary insomnia. The results indicated:

  • Reduction in WASO : The least-squares mean treatment effects for different doses were significant, with the highest dose (200 mg) showing a mean reduction of 46.5 minutes compared to placebo (p < 0.0001) .
  • Increased Total Sleep Time : Each dose group experienced increases in total sleep time compared to placebo, reinforcing this compound's efficacy as a sleep aid.

Case Study 2: Behavioral Effects on Substance Use

In preclinical studies involving rats:

  • Self-Administration Paradigm : this compound reduced self-administration of ethanol and sucrose, suggesting potential applications beyond sleep disorders, particularly in addressing addictive behaviors .
  • Neuronal Activity Modulation : Recordings from ventral tegmental area neurons showed that orexin A increased neuronal firing rates, which were subsequently blocked by this compound .

Summary of Findings

Parameter This compound Effect Significance
Sleep EfficiencySignificant improvementp < 0.0001
Latency to Persistent SleepReduced latency with higher dosesSignificant at 200 mg
Wake-after-Sleep Onset (WASO)Dose-dependent reductionp < 0.0001
ToleranceWell tolerated among participantsConsistent across studies

Propiedades

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871224-64-5, 913358-93-7
Record name Almorexant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almorexant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almorexant
Reactant of Route 2
Reactant of Route 2
Almorexant
Reactant of Route 3
Reactant of Route 3
Almorexant
Reactant of Route 4
Reactant of Route 4
Almorexant
Reactant of Route 5
Reactant of Route 5
Almorexant
Reactant of Route 6
Reactant of Route 6
Almorexant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.